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2-Bromo-4-methylthiazole-5-

carboxylic acid

Cat. No.: B043922 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms,

stands as a cornerstone in the landscape of organic synthesis and medicinal chemistry. Its

unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast

array of pharmaceuticals, agrochemicals, and functional materials. This technical guide

provides a comprehensive overview of the reactivity of the thiazole structure, offering detailed

experimental protocols, quantitative data for key transformations, and visual representations of

reaction mechanisms and biological pathways to empower researchers in their synthetic and

drug development endeavors.

Core Reactivity of the Thiazole Ring
The reactivity of the thiazole ring is governed by the interplay of the electronegative nitrogen

atom and the polarizable sulfur atom, which results in a distinct electron distribution. The C2

position is the most electron-deficient and acidic, making it susceptible to deprotonation and

nucleophilic attack. Conversely, the C5 position is the most electron-rich, rendering it the

primary site for electrophilic substitution. The C4 position exhibits intermediate reactivity.

Electrophilic Aromatic Substitution
Electrophilic substitution on the thiazole ring predominantly occurs at the C5 position. The

presence of electron-donating groups on the ring can further activate this position and, in some
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cases, direct substitution to the C4 position.

Table 1: Quantitative Data for Electrophilic Substitution Reactions on Thiazole Derivatives

Electrophile
/Reagent

Substrate
Position of
Substitutio
n

Reaction
Conditions

Yield (%) Reference

Br₂

2-

Methylthiazol

e

C5

Acetic acid,

room

temperature

85

HNO₃/H₂SO₄ Thiazole C5
0 °C to room

temperature
70

Ac₂O/SnCl₄

2-

Phenylthiazol

e

C5
Dichlorometh

ane, 0 °C
90

NBS

2-

Aminothiazol

e

C5

Acetonitrile,

room

temperature

95

Materials: 2-Methylthiazole (1.0 g, 10.1 mmol), Acetic Acid (20 mL), Bromine (0.52 mL, 10.1

mmol).

Procedure: Dissolve 2-methylthiazole in glacial acetic acid in a 50 mL round-bottom flask

equipped with a magnetic stirrer.

Cool the solution in an ice bath.

Slowly add a solution of bromine in acetic acid dropwise over 15 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2 hours.

Pour the reaction mixture into 100 mL of ice-water and neutralize with a saturated solution of

sodium bicarbonate.
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Extract the product with diethyl ether (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford 5-bromo-2-methylthiazole.

2-Methylthiazole Wheland Intermediate+ Br₂

Br₂

5-Bromo-2-methylthiazole- H⁺ - HBr

Click to download full resolution via product page

Caption: Mechanism of Electrophilic Bromination of 2-Methylthiazole.

Nucleophilic Aromatic Substitution
Nucleophilic substitution is most favorable at the C2 position, especially when a good leaving

group, such as a halogen, is present. The electron-withdrawing nature of the nitrogen atom

facilitates the attack of nucleophiles at this position.

Table 2: Quantitative Data for Nucleophilic Substitution Reactions on 2-Halothiazoles

Nucleophile Substrate
Reaction
Conditions

Yield (%) Reference

Piperidine 2-Chlorothiazole Neat, 100 °C 92

Sodium

methoxide
2-Bromothiazole Methanol, reflux 88

Aniline 2-Chlorothiazole Ethanol, reflux 75

Thiourea 2-Bromothiazole Ethanol, reflux 80
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Materials: 2-Chlorothiazole (1.2 g, 10 mmol), Piperidine (2.0 mL, 20 mmol).

Procedure: In a sealed tube, mix 2-chlorothiazole and piperidine.

Heat the mixture at 100 °C for 4 hours.

After cooling to room temperature, add 20 mL of water to the reaction mixture.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation to yield 2-(piperidin-1-yl)thiazole.
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2-Chlorothiazole Meisenheimer Complex+ Piperidine

Piperidine

2-(Piperidin-1-yl)thiazole- Cl⁻ - HCl
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Start: Thiazole in THF at -78°C

Add n-BuLi

Stir for 30 min

Add DMF

Stir for 1 hour

Warm to Room Temperature

Quench with aq. NH₄Cl

Extract with Et₂O

Purify by Chromatography

End: Thiazole-2-carbaldehyde
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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